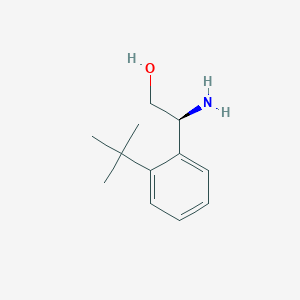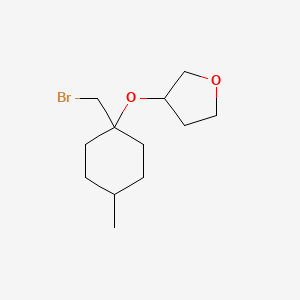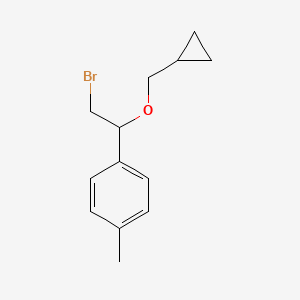
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene is an organic compound that features a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene typically involves the bromination of a precursor compound followed by the introduction of the cyclopropylmethoxy group. One common method involves the reaction of 4-methylbenzyl alcohol with bromine to form 4-methylbenzyl bromide. This intermediate is then reacted with cyclopropylmethanol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 1-(2-hydroxy-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene, while oxidation with potassium permanganate can produce 1-(2-bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzaldehyde.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the cyclopropylmethoxy group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methylbenzene
Uniqueness
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene is unique due to the specific positioning of the bromine atom, cyclopropylmethoxy group, and methyl group on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C13H17BrO |
|---|---|
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C13H17BrO/c1-10-2-6-12(7-3-10)13(8-14)15-9-11-4-5-11/h2-3,6-7,11,13H,4-5,8-9H2,1H3 |
Clave InChI |
NVXLVRCQOOUUJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CBr)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



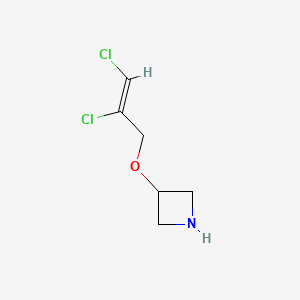
![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)

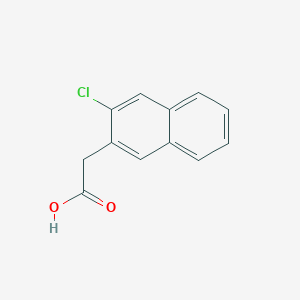
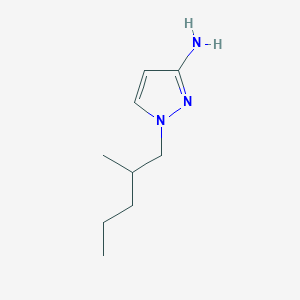
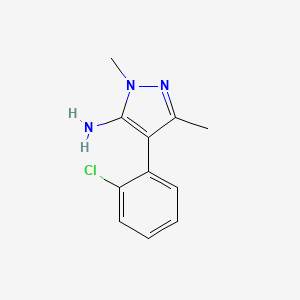
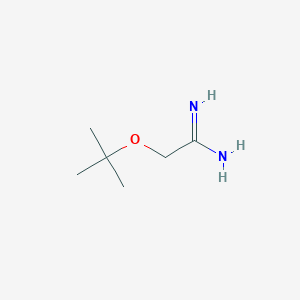
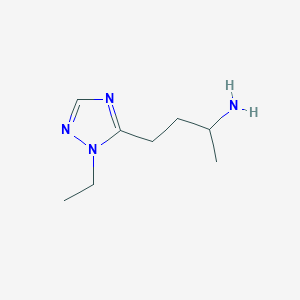
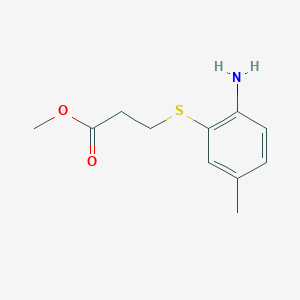
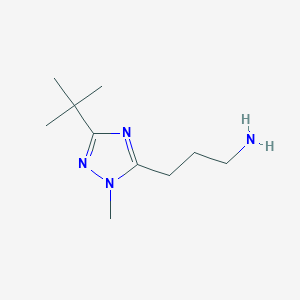
![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)
